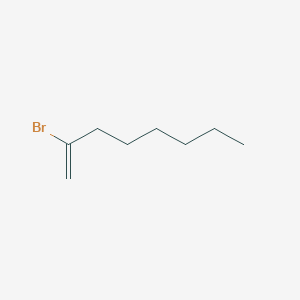

2-Bromo-1-octene

Description

Significance of Halogenated Alkenes in Modern Synthetic Strategies

Halogenated alkenes, also known as haloalkenes, are a class of organic compounds that feature at least one halogen atom bonded to an sp²-hybridized carbon of an alkene. These compounds are of significant interest in modern organic synthesis due to their dual functionality. The presence of both a carbon-carbon double bond (a nucleophilic center) and a carbon-halogen bond provides multiple reaction pathways.

The double bond can participate in electrophilic addition reactions, while the halogen atom can act as a leaving group in substitution and elimination reactions, or participate in the formation of organometallic reagents. Halogens like bromine and chlorine are common in these reactions. libretexts.org The reaction of an alkene with a halogen, such as bromine (Br₂), typically proceeds through a cyclic "bromonium ion" intermediate. lumenlearning.commasterorganicchemistry.com This mechanism leads to a specific stereochemical outcome known as anti-addition, where the two halogen atoms add to opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.com This stereoselectivity is a powerful tool for chemists to control the three-dimensional structure of the molecules they create.

The electron-withdrawing nature of the halogen atom also influences the reactivity of the adjacent double bond. For instance, in 2-bromo-1-octene, the bromine atom deactivates the alkene slightly towards electrophilic addition compared to its non-halogenated counterpart, 1-octene (B94956). This modulation of reactivity allows for selective chemical transformations in complex molecules.

Positional Isomerism in Bromo-octenes and its Synthetic Implications

Positional isomerism occurs when compounds have the same molecular formula and the same carbon skeleton but differ in the position of a functional group. savemyexams.comcreative-chemistry.org.uk In the case of bromo-octenes, both the double bond and the bromine atom can be located at various positions along the eight-carbon chain, leading to a large number of possible isomers.

For example, this compound is a positional isomer of 8-bromo-1-octene (B45317), where the bromine atom is at the terminal end of the chain. sigmaaldrich.com Another example is 1-bromo-2-octene. The synthetic route used to prepare bromo-octenes often has significant implications for the isomeric composition of the product. A common method for introducing a bromine atom next to a double bond (an allylic position) is through reaction with N-bromosuccinimide (NBS). The reaction of 1-octene with NBS can produce a mixture of positional isomers due to the formation of a resonance-stabilized allylic radical intermediate. One study reported that the reaction of 1-octene with NBS and a peroxide initiator yielded a mixture of 3-bromo-1-octene, cis-1-bromo-2-octene, and trans-1-bromo-2-octene. chegg.com However, other findings suggest that allylic bromination of 1-octene with NBS can yield this compound as the predominant product. Controlling the reaction conditions is therefore critical to selectively synthesize the desired positional isomer.

The table below illustrates some positional isomers of bromo-octene.

| Isomer Name | Molecular Formula | Position of C=C | Position of Br |

| This compound | C₈H₁₅Br | C1-C2 | C2 |

| 3-Bromo-1-octene | C₈H₁₅Br | C1-C2 | C3 |

| 8-Bromo-1-octene | C₈H₁₅Br | C1-C2 | C8 |

| 1-Bromo-2-octene | C₈H₁₅Br | C2-C3 | C1 |

This table is interactive and can be sorted by clicking on the column headers.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily focuses on its application as a synthetic intermediate. Its value lies in its ability to undergo further chemical modifications to produce a range of functionalized molecules.

Detailed research findings show that this compound is a key precursor in various synthetic transformations. Its reactivity allows for its use in nucleophilic substitution reactions to create new bonds with atoms such as oxygen or nitrogen, leading to the synthesis of alcohols and amines. It is also employed in the field of polymer chemistry.

A notable application of this compound is in the synthesis of alkynes. For example, it can be converted to 1-octyne (B150090), a terminal alkyne that is another valuable building block in organic synthesis. chemicalbook.com This transformation highlights the utility of this compound as a precursor to other functional groups.

The synthesis of this compound itself is a subject of study, often involving the bromination of 1-octene. Research has focused on optimizing reaction conditions to maximize the yield and purity of this compound while minimizing the formation of unwanted positional isomers or byproducts like dibrominated alkanes.

The table below summarizes key research findings related to the synthesis and reactions of bromo-octene isomers.

| Reactant(s) | Reagent(s) | Product(s) | Reported Yield(s) |

| 1-Octene | NBS, peroxide | 3-Bromo-1-octene | 17% |

| 1-Octene | NBS, peroxide | trans-1-Bromo-2-octene | 44% |

| 1-Octene | NBS, peroxide | cis-1-Bromo-2-octene | 39% |

| This compound | Not Specified | 1-Octyne | Not Specified |

This table is interactive and can be sorted by clicking on the column headers. Data is compiled from research literature. chegg.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKXPBFMZLDRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495941 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-60-0 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Bromo 1 Octene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 2-bromo-1-octene is attached to an sp²-hybridized carbon, which generally makes nucleophilic substitution more challenging than with saturated alkyl halides. However, under appropriate conditions, substitution reactions can occur.

Formation of Ether and Alcohol Derivatives

The synthesis of ethers from this compound can be accomplished via a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of an alkoxide ion, a potent nucleophile, with the this compound substrate. The reaction proceeds via a nucleophilic substitution pathway where the alkoxide displaces the bromide. For this transformation to be effective, care must be taken to select reaction conditions that favor substitution over competing elimination reactions. masterorganicchemistry.comlibretexts.org

Similarly, alcohol derivatives can be formed by reacting this compound with a hydroxide (B78521) source, such as sodium or potassium hydroxide. chemguide.co.uk This reaction, typically performed by heating under reflux in a mixed solvent system like ethanol/water, replaces the bromine atom with a hydroxyl (-OH) group to yield 2-octen-2-ol. chemguide.co.uk It is important to note that for vinylic halides like this compound, steric hindrance near the bromine atom can impede the backside attack required for a classic SN2 mechanism, and elimination pathways may be favored under strongly basic conditions.

Electrophilic and Radical Addition Reactions at the Alkene Moiety

The double bond in this compound is susceptible to both electrophilic and radical addition reactions, although its reactivity is modulated by the electron-withdrawing effect of the adjacent bromine atom.

Bromine Atom-Transfer Radical Additions (e.g., with Ethyl Bromoacetate (B1195939) and 1-Octene)

A notable reaction involving the alkene moiety is the triethylborane-induced bromine atom-transfer radical addition. In a representative study, a mixture of ethyl bromoacetate and 1-octene (B94956) was treated with triethylborane (B153662) at ambient temperature. This process involves the generation of a bromine atom which adds to the alkene. This reaction proceeds efficiently in polar solvents like water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), yielding ethyl 4-bromodecanoate in good yields. orgsyn.orgchegg.com The use of aqueous media was found to be particularly effective, highlighting a significant solvent effect that enhances the reaction rate compared to nonpolar solvents like benzene. orgsyn.orgchegg.com The reaction is understood to proceed via a radical chain mechanism where the choice of solvent influences the energy of the transition states. orgsyn.orgchegg.com

Effect of Solvent on Bromine Atom-Transfer Radical Addition

| Solvent | Yield of Ethyl 4-bromodecanoate (%) |

|---|---|

| Water | 79 |

| Hexafluoro-2-propanol | 85 |

| Trifluoroethanol | 77 |

| DMSO | 68 |

| DMF | 65 |

| Benzene | 23 |

Bromofluorination of Alkenes

Bromofluorination is an electrophilic addition reaction that introduces both a bromine and a fluorine atom across a double bond. For alkenes, this transformation is commonly achieved using a combination of an electrophilic bromine source, such as N-bromosuccinimide (NBS), and a nucleophilic fluoride (B91410) source. orgsyn.orgnih.gov Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (DMPU/HF) serve as effective fluoride sources. nih.govresearchgate.net

The mechanism involves the attack of the alkene's π-electrons on the bromine source to form a cyclic bromonium ion intermediate. nih.govmasterorganicchemistry.com This intermediate is then opened by the nucleophilic attack of a fluoride ion. nih.gov In the case of an unsymmetrical alkene like this compound, the regioselectivity of the fluoride attack is governed by electronic and steric factors. For many alkenes, the addition follows Markovnikov's rule, where the nucleophile (fluoride) adds to the more substituted carbon of the former double bond. orgsyn.org Given the electron-withdrawing nature of the bromine atom already present in this compound, the reaction would proceed to form a dihalogenated alkane, though the precise regiochemical outcome would depend on the specific reaction conditions and the stability of the potential carbocationic character in the transition state. orgsyn.org

Transition Metal-Catalyzed Reactions

The carbon-bromine bond in this compound provides a handle for various transition metal-catalyzed cross-coupling and organometallic reactions.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, 2-octenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). researchgate.netorgsyn.org The formation of Grignard reagents from vinyl halides requires careful control of reaction conditions to prevent side reactions. researchgate.net

Once formed, this organomagnesium compound is a potent nucleophile and a strong base. It can react with a wide array of electrophiles to form new carbon-carbon bonds. researchgate.net For example, it can be used in reactions with carbonyl compounds (aldehydes, ketones, esters) to generate more complex alcohol structures or with alkyl halides in coupling reactions. researchgate.netslideshare.net Research has shown that related octenylmagnesium bromide reagents react with electrophiles such as methyl iodide and carbon dioxide, leading to the formation of methylated octenes and octenecarboxylic acids, respectively.

Reactions of Octenyl Grignard Reagents

| Electrophile | Product Type |

|---|---|

| Aldehydes/Ketones | Alcohols |

| Esters | Tertiary Alcohols (with 2 eq. Grignard) |

| Carbon Dioxide (CO₂) | Carboxylic Acids |

| Alkyl Halides | Alkenes (Coupling Product) |

Cross-Metathesis Reactions

Cross-metathesis (CM) is a powerful reaction in organic synthesis that involves the intermolecular exchange of substituents between two alkenes, leading to the formation of new internal olefins. While highly effective, the success and selectivity of CM reactions can be influenced by the nature of the substrates and the catalyst employed. beilstein-journals.org

In the context of this compound, its participation in cross-metathesis has been explored, particularly in the synthesis of Z-alkenyl halides. Research has demonstrated that halo-substituted molybdenum alkylidene species, generated in situ, are highly reactive and can facilitate high-yielding olefin metathesis reactions with 1,2-dihaloethene reagents. nih.gov These transformations proceed efficiently at ambient temperatures, yielding acyclic 1,2-disubstituted Z-alkenyl halides. nih.gov For instance, the reaction involving 8-bromo-1-octene (B45317), a structural isomer of this compound, provides insight into the potential reactivity of bromo-substituted octenes in such transformations. nih.gov

However, the presence of heteroatoms, such as the nitrogen in N-heteroaromatics, can sometimes lead to catalyst deactivation in cross-metathesis reactions. beilstein-journals.org The development of highly active and functional group tolerant catalysts, such as those bearing N-heterocyclic carbene ligands, has expanded the scope of cross-metathesis, enabling its application to a wider range of substrates under milder conditions.

A study on the ring-opening/cross-metathesis (ROM/CM) of 2-sulfonylnorbornene derivatives with 1-octene, catalyzed by a ruthenium complex, resulted in high yields of the desired pyrrolidine (B122466) product. utah.edu This highlights the utility of cross-metathesis in constructing complex molecular architectures.

Table 1: Examples of Cross-Metathesis Reactions Involving Octene Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromo-1-octene | 1,2-Dihaloethene | In situ generated Molybdenum alkylidene | Z-Alkenyl halide | High | nih.gov |

| 2-Sulfonyl-7-azanorbornene | 1-Octene | Ruthenium complex (2) | Pyrrolidine derivative | 82% | utah.edu |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. fishersci.co.uk this compound serves as a valuable substrate in these reactions, particularly in Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. fishersci.co.ukacademie-sciences.fr This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk In the context of this compound, the bromine atom's position at the terminal end of the alkene provides lower steric hindrance, making it an effective leaving group in Suzuki-Miyaura couplings.

Research has shown that this compound can be effectively coupled with aryl boronic acids under palladium catalysis. The efficiency of these couplings can be influenced by the choice of ligand, base, and solvent. For instance, studies on the coupling of (E)-octenylboronic acid pinacol (B44631) ester with aryl bromides have demonstrated that ligands like SPhos and bases such as potassium carbonate in a solvent like DMF can lead to high yields of the desired products. ajuronline.org The reaction is tolerant to a range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. ajuronline.org

Negishi Coupling

The Negishi coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. nih.gov This method is particularly useful for creating C(sp³)–C(sp²) bonds. nih.gov

Studies have demonstrated the successful Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides, showcasing the broad applicability of this reaction. nih.gov The development of new ligands, such as CPhos, has been instrumental in suppressing undesired side reactions like β-hydride elimination and improving the selectivity for the desired branched product. nih.gov While direct studies on this compound in Negishi couplings are not extensively detailed in the provided context, the principles established with similar substrates suggest its potential as a viable coupling partner. For example, the successful coupling of (Z)-1-octenylzinc bromide with iodinated pentadienoic acid esters highlights the utility of octenyl-zinc reagents in these transformations. pnas.org

In a tandem palladium-catalyzed cross-coupling and cycloaddition sequence, this compound, when reacted with propargyl bromides in the presence of α-bromostyrene, participates in a hetero [4 + 2] cycloaddition to form complex cyclic structures. nih.gov

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Octenyl Derivatives

| Coupling Reaction | Substrates | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | (E)-octenylboronic acid pinacol ester and bromobenzene | Pd(OAc)₂, SPhos, K₂CO₃ | (E)-1-phenyloctene | 77% | ajuronline.org |

| Negishi Coupling | (Z)-1-Octenylzinc bromide and ethyl (2E,4Z)-5-iodo-2,4-pentadienoate | PEPPSI (1 mol%) | (2E,4Z,6Z)-trienoic ester | 80-85% | pnas.org |

Homogeneous Catalysis in Kharasch Addition Reactions (e.g., with 1-Octene)

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes (like CCl₄ and CHCl₃) to alkenes. wikipedia.orgacs.org This reaction, discovered by Morris S. Kharasch in the 1940s, typically proceeds in an anti-Markovnikov fashion, adding a tri- or dichloromethyl group to a terminal alkene. wikipedia.orgacademictree.org

Homogeneous catalysis plays a crucial role in the Kharasch addition, with various transition metal complexes being employed to facilitate the reaction. These catalysts generate the necessary radical species from the polyhalogenated alkane, which then adds to the alkene double bond. wikipedia.org For example, the synthesis of 1,1,3-trichloro-n-nonane from 1-octene and chloroform (B151607) can be achieved using an iron-based catalyst. wikipedia.org

The mechanism of the Kharasch addition involves a free-radical chain process. uu.nl In a transition metal-catalyzed system, the metal complex can initiate the reaction by abstracting a halogen atom from the polyhalogenated alkane. uu.nl The resulting radical adds to the alkene, and the chain is propagated. The use of a stoichiometric amount of the halocarbon can initiate controlled radical olefin polymerization, while a large excess favors the 1:1 Kharasch addition product. uu.nl

While the provided search results focus on the Kharasch addition to 1-octene, the general principles are applicable to other alkenes. wikipedia.orgoup.comoregonstate.edu The reactivity of this compound in such a reaction would be influenced by the presence of the bromine atom on the double bond, which could affect the regioselectivity and rate of the radical addition. Specific studies on the Kharasch addition involving this compound are not detailed in the provided search results.

Table 3: Examples of Kharasch Addition Reactions

| Alkene | Polyhalogenated Alkane | Catalyst/Initiator | Product Type | Reference |

|---|---|---|---|---|

| 1-Octene | Chloroform | Iron-based catalyst | 1,1,3-Trichloro-n-nonane | wikipedia.org |

| 1-Octene | Bromoacetic acid | Benzoyl peroxide | γ-Butyrolactone | oup.com |

| Alkenes | Bromotrichloromethane | Phenylglyoxylic acid (photoinitiator) | ATRA product | researchgate.net |

Isomerization and Rearrangement Pathways

Alkene Isomerization Studies

The isomerization of alkenes, which involves the migration of the double bond within the carbon chain, is a significant area of study in organic chemistry. For this compound, the potential for isomerization to other bromooctene isomers is a key consideration in its synthesis and reactivity.

During the synthesis of this compound via the bromination of 1-octene with N-bromosuccinimide (NBS), a mixture of products is often obtained. msu.edu This includes not only the desired this compound but also its isomers, such as 3-bromo-1-octene and 1-bromo-2-octene. msu.edu The distribution of these isomers can be influenced by the reaction conditions. For example, the free radical bromination of 1-octene with NBS can yield a mixture of 3-bromo-1-octene (approximately 18%) and 1-bromo-2-octene (82%, including both cis and trans isomers). msu.edu

Furthermore, in certain reactions, the isomerization of the alkene backbone can be a competing pathway. For instance, during the chlorination of this compound to produce 2-bromo-8-chloro-1-octene, migration of the double bond from the 1-position to the 2-position can occur. This highlights the potential for rearrangement under specific reaction conditions.

Catalytic methods have been developed to selectively isomerize terminal alkenes. An air-stable molybdenum(0) complex has been shown to catalyze the isomerization of terminal alkenes, such as 1-octene, to the corresponding (Z)-2-alkenes with high positional and stereoselectivity. acs.org In the case of 1-octene, this catalytic system yields 2-octene in 87% yield with a Z:E ratio of 5.1:1. acs.org While this study focuses on 1-octene, it demonstrates the feasibility of catalytically controlling the position of the double bond in an octene chain.

Table 4: Isomerization of Octene Derivatives

| Starting Material | Reaction/Catalyst | Product(s) | Observations | Reference |

|---|---|---|---|---|

| 1-Octene | Bromination with NBS | 3-Bromo-1-octene and 1-bromo-2-octene | Product mixture formed | msu.edu |

| This compound | Chlorination | Isomerization to 2-bromo-2-octene | Potential side reaction |

Advanced Synthetic Applications and Intermediacy of 2 Bromo 1 Octene

Precursor in the Synthesis of Diverse Functionalized Organic Compounds

2-Bromo-1-octene is a key starting material for creating a wide array of functionalized organic molecules. Its dual reactivity enables it to undergo various reactions, including nucleophilic substitutions and coupling reactions, to introduce different functional groups. For instance, it can be converted to alcohols, amines, and other derivatives through reactions with appropriate nucleophiles.

The vinyl bromide moiety of this compound is particularly useful in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Notable examples include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used to synthesize substituted olefins and other complex molecules. wikipedia.org

Heck Coupling: In this reaction, the vinyl bromide is coupled with an alkene to create a new, more substituted alkene.

Sonogashira Coupling: This involves the coupling of the vinyl bromide with a terminal alkyne to produce an enyne structure.

Stille Coupling: This reaction utilizes an organotin compound to couple with the vinyl bromide.

These coupling reactions provide efficient pathways to elaborate the carbon skeleton and introduce diverse functionalities, making this compound a valuable precursor in the synthesis of complex organic molecules.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural features of this compound make it a valuable building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. cymitquimica.com Bromo-organic compounds, in general, are important intermediates in the production of both agrochemicals and pharmaceuticals. sci-hub.se

While direct applications of this compound in final drug or pesticide products are not extensively documented, its utility lies in its ability to be transformed into more complex molecules that are precursors to these active ingredients. For example, its isomeric counterpart, 8-bromo-1-octene (B45317), is used in the synthesis of more complex pharmaceutical compounds. chemicalbook.commade-in-china.com The reactivity of the bromoalkene allows for its incorporation into larger molecular scaffolds, which can then be further modified to produce biologically active compounds. For instance, derivatives of bromoalkenes can be used to synthesize molecules with potential antitumor properties.

The synthesis of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, which have applications in creating polymers with bioactive groups, has been accomplished using ω-bromoalkenes like 8-bromo-1-octene. mdpi.commdpi.com This demonstrates the role of such compounds in preparing functionalized amino acid derivatives that can be incorporated into larger biomolecules or polymers with potential pharmaceutical applications.

Application in Natural Product Synthesis

Vinyl halides are important intermediates in the synthesis of natural products. The ability to form carbon-carbon bonds via cross-coupling reactions makes them valuable building blocks for constructing the complex carbon skeletons often found in natural products.

An isomer of this compound, 8-bromo-1-octene, has been explicitly mentioned as a building block in natural product synthesis. chemicalbook.commade-in-china.comsigmaaldrich.comsigmaaldrich.com For example, the Grignard reagent derived from 8-bromo-1-octene is utilized in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol. chemicalbook.commade-in-china.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This highlights how bromo-functionalized octenes can be converted into organometallic reagents to participate in key bond-forming steps in the total synthesis of complex natural products. The total synthesis of natural products is a significant area of chemical synthesis due to their intricate structures and interesting biological activities. researchgate.net

Role in the Development of Functional Materials and Polymers

This compound and its isomers are utilized in the development of advanced functional materials and polymers due to their ability to participate in polymerization and surface modification reactions.

The isomer 8-bromo-1-octene has been used in the preparation of polymerizable ligands, which are essential for the synthesis of quantum dot-labeled polymer beads. chemicalbook.commade-in-china.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Quantum dots are semiconductor nanocrystals with unique optical and electronic properties, and their integration into polymer matrices is crucial for applications in areas like bio-imaging, sensors, and light-emitting devices. The terminal double bond of 8-bromo-1-octene allows it to be incorporated into a polymer chain, while the bromo- functionality can be used to attach other molecules or to tune the properties of the resulting material.

Grafting reactions are used to modify the surfaces of materials to impart new properties. 8-Bromo-1-octene can be used in these reactions to functionalize surfaces. For example, it can be attached to a silica (B1680970) surface through hydrosilylation. researchgate.net In this process, the terminal alkene of 8-bromo-1-octene reacts with a hydride-modified silica surface. uni-tuebingen.de This covalent attachment results in a surface that is functionalized with bromoalkyl chains. The bromine atoms can then serve as handles for further chemical modifications, allowing for the attachment of a wide range of molecules, including redox-active species. uni-tuebingen.de This surface modification is important for applications such as creating new stationary phases for chromatography or developing novel sensors. researchgate.net

Synthesis of Polymerizable Ligands for Quantum Dot-Labeled Materials

Intermediate in the Synthesis of Complex Molecular Architectures (e.g., Bicyclo[3.2.1]octene Scaffolds)

This compound can serve as an intermediate in the construction of complex molecular architectures, such as bicyclic systems. The bicyclo[3.2.1]octene scaffold is a common structural motif in many natural products and other biologically active molecules. Photochemical intramolecular cycloaddition of styryl-substituted oxazoles can lead to the formation of functionalized benzobicyclo[3.2.1]octene structures. beilstein-journals.org While this example does not directly involve this compound, it illustrates a general strategy for constructing such bicyclic systems. The synthesis of other bicyclic frameworks, like bicyclo[3.3.1]nonanes, often involves condensation reactions of aldehydes and ketones. rsc.org

The reactivity of this compound makes it a potential precursor for intramolecular reactions to form cyclic and bicyclic compounds. For example, an intramolecular Heck reaction of a suitably designed molecule containing the this compound moiety could be envisioned to construct a bicyclic system. The ability to form complex molecular frameworks is crucial for the exploration of new chemical space and the discovery of novel compounds with interesting properties. acs.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 2-Bromo-1-octene. The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A key feature is the C=C stretching vibration of the alkene group, which is typically observed around 1642 cm⁻¹. maricopa.edulibretexts.org The stretching vibrations for the sp² C-H bonds of the terminal vinyl group are expected near 3079 cm⁻¹. wpmucdn.commaricopa.edu The C-Br stretching frequency is generally found in the fingerprint region of the spectrum, at lower wavenumbers. PubChem's spectral database confirms the availability of a vapor phase IR spectrum for this compound. nih.gov

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| =C-H Stretch | ~3080 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch | ~1642 |

| C-Br Stretch | 515 - 690 |

Data is based on typical values for alkenes and alkyl halides. wpmucdn.commaricopa.edulibretexts.org

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from any impurities before being ionized and fragmented. The resulting mass spectrum will show a molecular ion peak [M⁺] corresponding to the molecular weight of the compound (191.11 g/mol ). nih.gov Due to the presence of bromine, this peak will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation patterns include the loss of a bromine atom or cleavage of the alkyl chain. A notable fragment can be observed at m/z 110, corresponding to [C₆H₁₀Br]⁺. PubChem also lists available GC-MS data for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. Molecules with extensive conjugation or chromophores exhibit strong absorption in the UV-Vis range. This compound, being a simple alkene with no extended conjugated system, is not expected to show significant absorbance in the standard UV-Vis region (200-800 nm). Its electronic transitions would occur at shorter wavelengths, in the vacuum UV region. The lack of significant UV-Vis absorption is a characteristic feature of non-conjugated alkenes. mdpi.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the study of species that possess one or more unpaired electrons. bhu.ac.in Such paramagnetic species include free radicals, radical ions, and transition metal complexes. bhu.ac.inuni-frankfurt.de The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than the spins of atomic nuclei. bhu.ac.in When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or antiparallel to the field, creating two distinct energy levels. bhu.ac.inuni-frankfurt.de The absorption of microwave radiation can induce transitions between these energy levels, and the resulting spectrum provides information about the local environment, electron distribution, and structure of the paramagnetic species. bhu.ac.in

While this compound itself is not a radical and therefore not directly observable by ESR, the technique is highly relevant for studying its chemical reactivity, particularly in reactions that proceed through radical intermediates. For instance, in reactions involving radical-initiated additions to the double bond or halogen abstraction, ESR can be used to detect and identify the transient radical species formed.

The utility of ESR in studying reactions of bromoalkanes has been demonstrated. For example, borane (B79455) radical anions have been shown to rapidly abstract halogen atoms from alkyl bromides, and the resulting alkyl radicals can be observed by ESR spectroscopy. ucl.ac.uk Similarly, the photochemically generated t-butoxyl radical can abstract hydrogen to form radicals that are subsequently intercepted by alkyl bromides. ucl.ac.uk In the context of vinylic bromides, ESR has been employed to study paramagnetic derivatives, such as in the investigation of N-vinylation reactions with paramagnetic vinyl bromides to form nitroxide-labeled products. mdpi.comresearchgate.net The ESR spectra of these products provide insights into their electronic structure and environment. mdpi.com

Although direct ESR studies on this compound are not prominently featured in the literature, the principles of the technique and its application to similar vinylic and alkyl bromides suggest its potential utility. Should reactions involving this compound generate radical species, ESR would be an invaluable tool for their characterization. The g-value and hyperfine coupling constants derived from the ESR spectrum would offer detailed information about the structure and electron density of these intermediates.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of spots or rings is unique to a specific crystalline structure. Analysis of this pattern allows for the determination of unit cell dimensions, space group, and the exact coordinates of each atom, providing definitive information on bond lengths, bond angles, and stereochemistry.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require cryo-crystallography techniques, where the substance is crystallized and maintained at very low temperatures. While no specific crystallographic data for this compound is available in the public domain, the principles of the technique are broadly applicable. If a single crystal of this compound or a solid derivative were to be analyzed, XRD would provide unambiguous proof of its molecular structure.

The power of XRD is illustrated by its application to related halogenated organic compounds. For example, the crystal structure of halomon, a polyhalogenated monoterpene isolated from a marine red alga, was determined by single-crystal XRD analysis. nih.gov This analysis provided detailed information about its complex stereochemistry and the spatial relationship of its various halogen substituents. nih.gov

In a broader context, powder XRD (PXRD) is used to analyze the phase and crystallinity of polycrystalline materials. researchgate.netunimi.it For instance, in materials science, XRD is used to identify the crystalline phases of synthesized powders and to determine properties such as grain size. ijcce.ac.ir While less relevant for a pure liquid compound, PXRD could be used to characterize solid derivatives or reaction products of this compound.

The table below summarizes the kind of crystallographic data that can be obtained from an XRD analysis, using the example of halomon.

| Parameter | Value (for Halomon) |

| Formula | C10H15Br2Cl3 |

| Space Group | P 21 21 21 |

| a (Å) | 6.115 |

| b (Å) | 12.456 |

| c (Å) | 19.188 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This table is illustrative of the data obtained from a single-crystal XRD analysis, using Halomon as an example. nih.gov

Other Chromatographic and Spectroscopic Methods in Reaction Monitoring and Product Analysis

The synthesis and reactions of this compound necessitate the use of various analytical techniques to monitor reaction progress, identify products, and determine purity. Chromatographic and spectroscopic methods are central to these tasks.

Chromatographic Methods:

Gas Chromatography (GC): GC is a primary tool for analyzing volatile compounds like this compound and its reaction products. mdpi.com It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. By comparing the retention times of components to known standards, their identities can be inferred. GC is also used to monitor the disappearance of starting materials and the appearance of products over time, allowing for the optimization of reaction conditions. mdpi.com For example, in the oligomerization of ethylene (B1197577) to produce 1-octene (B94956), GC is used to analyze the distribution of different alpha-olefins in the product mixture. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination provides definitive identification of the components separated by GC. As each component elutes from the GC column, it is ionized and its mass-to-charge ratio is determined by the mass spectrometer. The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification. The PubChem entry for this compound lists available GC-MS data. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique for monitoring reaction progress, especially for less volatile compounds that might be derivatives of this compound. webassign.net A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent, and a solvent is allowed to move up the plate, separating the components based on their polarity. webassign.net Visualization under UV light or with a staining agent like iodine reveals the separated spots. webassign.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for the determination of its connectivity and stereochemistry. For example, in the synthesis of 8-chloro-1-octene, ¹H and ¹³C NMR were used to confirm the structure of the product. orgsyn.org Similarly, NMR is used to characterize ligands and metal complexes in catalytic reactions, such as the hydroformylation of 1-octene. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The presence of a C=C double bond and C-Br bond in this compound would give rise to characteristic absorption bands in its IR spectrum. The PubChem database contains vapor-phase IR spectral data for this compound. nih.gov IR spectroscopy is also valuable for monitoring reactions, for instance, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak.

Operando Spectroscopy: Advanced techniques, often referred to as operando spectroscopy, involve monitoring a catalytic reaction under actual process conditions. rsc.org This can involve using flow cells for IR or NMR spectroscopy to observe the catalyst and reacting species in real-time. rsc.org Such methods provide deep mechanistic insights into how a catalyst functions and deactivates, which is crucial for developing more efficient chemical processes that might use substrates like this compound.

The following table provides a summary of analytical methods and their applications in the context of this compound and related chemistries.

| Analytical Method | Application | Information Obtained |

| Gas Chromatography (GC) | Purity assessment, reaction monitoring | Retention time, relative concentration of components |

| GC-Mass Spectrometry (GC-MS) | Product identification | Molecular weight, fragmentation pattern |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Separation based on polarity, qualitative assessment of reaction progress |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical environment of atoms, molecular connectivity |

| Infrared (IR) Spectroscopy | Functional group analysis | Presence of specific bonds (e.g., C=C, C-Br) |

Computational and Theoretical Studies on 2 Bromo 1 Octene Chemistry

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the molecular properties of compounds like 2-bromo-1-octene. These computational approaches allow for the detailed examination of electronic structures and the modeling of reaction pathways, providing insights that complement experimental findings.

DFT calculations, such as those using the B3LYP functional with a 6-31G(d, p) basis set, can be employed to determine the optimized molecular geometry of this compound in its ground state. iupindia.in Such calculations help in understanding the spatial arrangement of atoms and the distribution of electron density within the molecule. The presence of the bromine atom and the double bond significantly influences the electronic properties and, consequently, the reactivity of the molecule.

The vinyl bromide functionality in this compound makes it a versatile precursor in organic synthesis. Its reactivity profile allows for various transformations, including nucleophilic substitutions and coupling reactions, to synthesize a range of functionalized compounds like alcohols and amines. The electronic structure dictates its role in these reactions, often involving the formation of intermediates like bromonium ions in electrophilic additions or stabilized allylic radicals in radical reactions.

Computational methods are instrumental in modeling the mechanisms of reactions involving this compound. For instance, in the allylic bromination of 1-octene (B94956) with N-bromosuccinimide (NBS), which can lead to the formation of 3-bromo-1-octene, a constitutional isomer of this compound, computational studies can elucidate the reaction pathway. msu.edulibretexts.org These reactions proceed through radical mechanisms, and the stability of the intermediate allylic radical is a key factor in determining the product distribution. msu.edulibretexts.org

By calculating the energies of reactants, products, and, crucially, the transition states, chemists can predict reaction barriers and understand the kinetics of a given transformation. github.ionist.gov For example, methods like the semi-empirical AM1 can be used to locate the transition state for a reaction, and further analysis, such as an intrinsic reaction coordinate (IRC) calculation, can verify that the identified transition state connects the reactants and products on the potential energy surface. github.io While specific DFT studies on the transition states of this compound reactions are not widely documented in the provided results, the principles are broadly applicable. For example, DFT has been used to study the metathesis of 1-octene, providing insights into the reaction mechanism. researchgate.net

Elucidation of Electronic Structures and Reactivity Profiles

Molecular Orbital Theory Applications (e.g., for Allyl Radical Stability)

Molecular Orbital (MO) theory provides a more sophisticated model of bonding and electronic structure than simple Lewis structures, and it is particularly useful for explaining the stability of species like the allyl radical. hu.edu.jocureffi.orgcsus.edu The stability of the allyl radical is a critical concept in understanding reactions such as allylic bromination. fiveable.meopenstax.org

When a hydrogen atom is abstracted from the allylic position of an alkene like 1-octene, an allyl radical is formed. hu.edu.jo In this radical, the p orbital on the sp2-hybridized carbon bearing the unpaired electron can overlap with the p orbitals of the adjacent double bond. openstax.orglibretexts.org This overlap creates a conjugated system of three p orbitals over three carbon atoms. pressbooks.pub

Prediction of Spectroscopic Properties

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. While experimental spectra for this compound are available, theoretical calculations can aid in their interpretation. nih.gov

Techniques like DFT and Time-Dependent DFT (TD-DFT) can be used to predict various spectroscopic data. For instance, vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to help assign specific absorption bands to molecular vibrations. iupindia.in Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. The ability to accurately predict 19F NMR chemical shifts, for example, has been a focus of computational studies on other fluorinated molecules, highlighting the potential for similar predictions for the 1H and 13C NMR spectra of this compound. nih.gov

Furthermore, electronic properties like excitation energies and oscillator strengths, which are relevant to UV-Vis spectroscopy, can be predicted using methods like TD-DFT. nih.gov By using electronic descriptors obtained from lower-cost DFT calculations, machine learning models can be trained to predict absorption spectra with high accuracy. nih.gov Although specific predictive studies for this compound are not detailed in the search results, the general applicability of these computational tools is well-established for a wide range of organic molecules. acs.org

Future Research Directions and Emerging Frontiers in 2 Bromo 1 Octene Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of 2-bromo-1-octene and related vinyl bromides traditionally relies on methods like the hydrohalogenation of terminal alkynes. masterorganicchemistry.comscienceready.com.au This reaction involves the electrophilic addition of hydrogen bromide across the carbon-carbon triple bond of 1-octyne (B150090). masterorganicchemistry.comscienceready.com.auwikipedia.org While effective, these methods can present challenges in controlling regioselectivity and may employ harsh reagents.

Future research is focused on creating more selective and environmentally benign synthetic pathways. Key areas of development include:

Catalytic Hydrohalogenation: The development of novel catalysts, including ruthenium and other transition metals, for the hydrohalogenation of alkynes is an active area of research. researchgate.net These catalytic methods aim to achieve higher regioselectivity under milder conditions, reducing the formation of byproducts. researchgate.net

Green Brominating Agents: Exploring the use of safer and more sustainable bromine sources is a priority. Systems using potassium bromide with an oxidant like hydrogen peroxide, catalyzed by compounds such as sodium tungstate, offer an eco-friendlier alternative to traditional brominating agents. tandfonline.com

Stereoselective Syntheses: For specific applications, controlling the stereochemistry of the double bond is crucial. Methods for the stereoselective synthesis of (Z)-bromoalkenes, for instance, have been developed using palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes. researchgate.net Catalytic cross-metathesis also presents a powerful tool for the direct and highly Z-selective synthesis of alkenyl halides. nih.gov

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of this compound can offer significant advantages in terms of safety, efficiency, and scalability. Flow processes can allow for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

A comparison of traditional versus emerging synthetic strategies is highlighted below:

| Feature | Traditional Hydrohalogenation | Emerging Sustainable Routes |

| Reagents | Often uses HBr gas or concentrated aqueous solutions. | Utilizes catalytic systems (e.g., Ru-based) and greener brominating agents (e.g., KBr/H₂O₂). researchgate.nettandfonline.com |

| Selectivity | Can lead to mixtures of regioisomers (Markovnikov and anti-Markovnikov). scienceready.com.au | Aims for high regio- and stereoselectivity through catalyst design. researchgate.netnih.gov |

| Conditions | Can require harsh conditions and anhydrous solvents. | Often proceeds under milder, more energy-efficient conditions, sometimes in aqueous media. tandfonline.com |

| Waste | May generate significant stoichiometric byproducts. | Designed to be atom-economical, minimizing waste through catalytic turnovers. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

The carbon-bromine bond in this compound makes it an excellent substrate for a wide array of catalytic cross-coupling reactions, which are fundamental for constructing complex organic molecules. Future research in this area is geared towards discovering more efficient, robust, and versatile catalytic systems.

Emerging frontiers in catalysis for vinyl bromides include:

Advanced Palladium Catalysis: While palladium has long been a workhorse in cross-coupling, new generations of phosphine-free palladium complexes and N-heterocyclic carbene (NHC)-palladium complexes show excellent activity for Heck and Suzuki reactions under milder conditions and with lower catalyst loadings. researchgate.netrsc.org

Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and highly effective alternative to palladium for various transformations. organic-chemistry.orgwisc.edu They have shown particular promise in reductive cross-coupling reactions, allowing for the coupling of two electrophiles, such as a vinyl bromide and an alkyl bromide, which is a departure from traditional cross-coupling paradigms. organic-chemistry.orgwisc.edunih.govacs.org Nickel-catalyzed systems are also effective for asymmetric couplings, opening pathways to chiral molecules. researchgate.net

Dual-Catalytic Systems: The combination of two distinct catalytic cycles in one pot is a powerful strategy. For instance, dual photoredox and nickel catalysis has enabled the reductive cross-coupling of vinyl halides with alkyl bromides, avoiding the need for stoichiometric metal reductants. rsc.org

Copper and Silver Catalysis: Copper-catalyzed reactions are well-established for C-N and C-S bond formation. researchgate.net Silver-catalyzed functionalization of related bromoalkynes has also been shown to produce vinyl bromide structures with high stereoselectivity. sioc-journal.cn

Vitamin B12 Catalysis: As a greener alternative to precious metal catalysts, Vitamin B12, a cobalt-containing natural compound, has been successfully used in the dicarbofunctionalization of bromoalkenes under visible light, demonstrating the potential of bio-inspired catalysts. thieme-connect.com

The table below summarizes some advanced catalytic systems applicable to this compound:

| Catalytic System | Reaction Type | Advantages |

| Palladium-NHC Complexes | Heck, Suzuki, Sonogashira | High activity, stability, tolerance of functional groups. researchgate.netresearchgate.net |

| Nickel/Bipyridine Complexes | Reductive Cross-Coupling | Couples two electrophiles, cost-effective, high functional group tolerance. organic-chemistry.orgwisc.edu |

| Photoredox/Nickel Dual Catalysis | Reductive Cross-Coupling | Mild conditions (visible light), avoids stoichiometric metal reductants. rsc.org |

| Vitamin B12/Visible Light | Dicarbofunctionalization | Green, uses a natural and inexpensive cobalt catalyst. thieme-connect.com |

Discovery of New Bioactive Molecules and Advanced Materials Incorporating this compound Scaffolds

The reactivity of this compound makes it a versatile intermediate for synthesizing a diverse range of molecules with potential applications in medicine and materials science.

Bioactive Molecules: The vinyl bromide motif is present in some natural products and is a key precursor for creating more complex structures. researchgate.net Research has demonstrated the use of similar bromoalkenes in the synthesis of various bioactive compounds. For example, bromoalkenes can be transformed into α-bromoketones, which are valuable synthons for creating heterocyclic compounds with potential medicinal applications. beilstein-journals.org The related compound, 8-bromo-1-octene (B45317), has been used as a building block for drug candidates in medicinal chemistry. Future efforts will likely focus on using this compound in multicomponent reactions to rapidly build libraries of complex molecules for biological screening. nih.gov

Advanced Materials: The terminal alkene and the bromide group on this compound offer two distinct points for polymerization or functionalization, making it a candidate for creating novel polymers and advanced materials. For instance, the related compound 8-bromo-1-octene has been used in the synthesis of N-acetyl-O-(8-octenyl)-l-tyrosine ethyl ester, which was then copolymerized with ethylene (B1197577) to create polymers with pendant bioactive molecules. mdpi.com This strategy could be adapted to incorporate this compound into polymers, creating materials with tailored properties for applications in coatings, electronics, or biomedical devices.

Integration of Machine Learning and AI in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical reactions are designed and optimized.

Reaction Outcome Prediction: AI models, particularly those based on neural machine translation like the Transformer architecture, can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. thieme.de This can accelerate the discovery of new transformations for this compound.

Condition Optimization: Discovering the optimal conditions for a chemical reaction is a complex, multi-dimensional problem. researchgate.net ML algorithms, especially Bayesian optimization and deep reinforcement learning, can be coupled with automated high-throughput experimentation (HTE) platforms to efficiently search the vast parameter space (e.g., catalyst, solvent, temperature) and identify the best conditions for a specific reaction involving this compound, leading to higher yields and selectivity. researchgate.netmdpi.comacs.orgbeilstein-journals.org

Retrosynthesis and Pathway Design: AI tools are being developed to propose synthetic routes to target molecules. engineering.org.cn For a complex molecule containing a substructure derivable from this compound, these tools could suggest synthetic pathways that utilize this building block, aiding chemists in strategic planning.

Mechanism and Reactivity Prediction: Emerging ML models are being designed to predict not just the outcome but the underlying mechanism of a reaction, identifying reactive sites and transient intermediates. arxiv.org This deeper understanding could unveil new reactivity patterns for this compound.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-octene, and how do reaction conditions influence yield and purity?

- Methodology : this compound (CAS RN 13249-60-0; C₈H₁₅Br, MW 191.11 g/mol) is typically synthesized via bromination of 1-octene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions or HBr in the presence of peroxides. Optimizing solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) is critical to minimize side reactions (e.g., dibromination). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅Br | |

| Molecular Weight | 191.11 g/mol | Calculated |

| Common Impurities | 1,2-dibromooctane | Extrapolated |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic vinyl proton signals at δ 5.6–6.0 ppm (doublet for terminal alkene) and allylic protons at δ 2.0–2.5 ppm. ¹³C NMR confirms the brominated carbon at δ 30–40 ppm .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 191 [M⁺], 110 [C₆H₁₀Br⁺]) verify identity and purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodology : In Suzuki-Miyaura couplings, the bromine atom at the terminal position acts as a better leaving group due to lower steric hindrance compared to internal positions. Density Functional Theory (DFT) studies can model transition states to predict reactivity. Experimental validation involves comparing coupling efficiencies with aryl boronic acids (e.g., 2-fluorophenylboronic acid) under Pd catalysis .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodology : Accelerated stability studies under varying conditions (e.g., 0–6°C in inert atmosphere vs. ambient temperature) monitored via GC-MS and IR spectroscopy. Polar solvents like DMSO increase decomposition rates due to nucleophilic attack, while non-polar solvents (hexane) enhance stability .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodology : Systematic meta-analysis of literature data (e.g., PubChem, ECHA) to identify variables like catalyst loading, solvent purity, or moisture content. Replicate experiments under controlled conditions (e.g., anhydrous vs. wet solvents) and apply statistical tools (ANOVA) to isolate critical factors .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be standardized?

Q. What role does this compound play in synthesizing fluorinated organic compounds?

- Methodology : As a precursor for Heck reactions with fluorinated alkenes (e.g., 4-bromo-1-chloro-2-fluorobenzene), it enables access to fluorinated surfactants. Optimize Pd-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) and monitor regioselectivity via HPLC .

Tables for Key Properties and Reactions

Q. Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~180–185°C (extrapolated) | |

| Density | 1.2–1.3 g/cm³ | Extrapolated |

| Solubility | Insoluble in H₂O |

Q. Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| NBS/Radical Initiation | 75–85 | >95 | CCl₄, 0°C, 12 h |

| HBr/Peroxide | 60–70 | 90–95 | THF, 25°C, 6 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.